molecular formula C12H14N2O2 B8575426 4-Nitro-N,N-di(prop-2-en-1-yl)aniline

4-Nitro-N,N-di(prop-2-en-1-yl)aniline

Cat. No.: B8575426
M. Wt: 218.25 g/mol
InChI Key: HGHXIGPURDSJOD-UHFFFAOYSA-N
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Description

This compound belongs to the class of N,N-dialkylanilines, characterized by their electron-rich aromatic systems and versatile reactivity.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

4-nitro-N,N-bis(prop-2-enyl)aniline

InChI

InChI=1S/C12H14N2O2/c1-3-9-13(10-4-2)11-5-7-12(8-6-11)14(15)16/h3-8H,1-2,9-10H2

InChI Key

HGHXIGPURDSJOD-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

4-Methyl-N,N-di(prop-2-yn-1-yl)aniline

  • Structure : Features propargyl (prop-2-yn-1-yl) groups instead of allyl, with a methyl group at the para position.
  • Spectroscopy : NMR studies reveal wide-ranging $ ^1J{CH} $ coupling constants (125–248 Hz) due to alkyne, aromatic, and methyl carbons (). The large $ ^2J{CH} $ coupling (~50 Hz) for C2 (propargyl carbon) complicates spectral interpretation in standard APT experiments ().
  • Reactivity : Propargyl groups enable click chemistry or cyclization reactions, unlike allyl substituents.

N,N-Dimethyl-4-(prop-2-en-1-yl)aniline ()

  • Structure : Allyl group at the para position with dimethylamine substituents.
  • Key Difference : Lacks the nitro group, resulting in reduced electron-withdrawing effects and higher basicity.

4-Nitro-N,N-dimethylaniline (CAS 100-23-2, –15)

  • Structure : Nitro group at para position with methyl substituents on nitrogen.
  • Physical Properties : Molecular weight 166.18 g/mol, commercially available (Thermo Scientific).
  • Safety : Classified as hazardous (UN 2227) due to nitro group reactivity ().

Spectral and Electronic Properties

NMR Spectroscopy

  • This compound: Predicted $ ^1J_{CH} $ couplings for allyl carbons (~160–170 Hz) would differ from propargyl analogs (248 Hz for C1 in 4-methyl-N,N-di(prop-2-yn-1-yl)aniline, ). The nitro group deshields aromatic protons, shifting resonances downfield compared to non-nitro analogs.
  • Comparison with APT Data : For 4-methyl-N,N-di(prop-2-yn-1-yl)aniline, standard APT experiments failed to resolve methyl (20.6 ppm) and alkyne (73.1 ppm) carbons due to coupling constant disparities (). Adjusting delays to match $ ^1J_{CH} $ values (e.g., 240 Hz for alkynes) improved spectral accuracy. Similar challenges would arise for allyl derivatives.

Fluorescence and Solvent Effects

  • 4-Vinyl-N,N-di(p-tolyl)aniline derivatives (): Fluorescence spectra in dichloromethane and toluene correlate with solvent polarity. The allyl group’s conjugation may enhance π-π* transitions, but the nitro group in this compound likely quenches fluorescence due to electron withdrawal.

Crystallography and Coordination Chemistry

Platinum Complexes

  • Platinum(2+) Chloride - N,N-di(prop-2-en-1-yl)aniline (1:2:1) (CAS 71534-89-9, ): Demonstrates the ligand’s ability to coordinate metals via the nitrogen lone pair. The nitro group in the target compound could alter coordination geometry or redox activity.

Crystal Packing

  • 4-Nitrobenzoic acid–N-(pyrimidin-2-yl)aniline (): Hydrogen bonding between nitro and amine groups influences crystal packing. Similar interactions may occur in the target compound.

Data Tables

Table 1: Structural and Spectral Comparison of Key Analogs

Compound Name Substituents Molecular Formula $ ^1J_{CH} $ (Hz) Key Spectral Features (NMR)
4-Methyl-N,N-di(prop-2-yn-1-yl)aniline Propargyl, methyl C₁₃H₁₃N 125–248 C1: 73.1 ppm (alkyne), C8: 20.6 ppm (methyl)
4-Nitro-N,N-dimethylaniline Methyl, nitro C₈H₁₀N₂O₂ ~145 (avg.) Aromatic protons downfield shifted
N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline Allyl, diethyl C₁₄H₂₄Cl₂N₂ N/A API intermediate; no nitro group

Table 2: Hazard Classification of Nitro-Substituted Anilines

Compound Name CAS Number Hazard Class (UN) Key Risks
4-Nitro-N,N-dimethylaniline 100-23-2 UN 2227 Toxicity, reactivity
4-Nitro-N,N-diethylaniline 2216-15-1 UN 2228 Explosive decomposition

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